molecular formula C10H11N3O3S B2968177 2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1396848-80-8

2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2968177
CAS No.: 1396848-80-8
M. Wt: 253.28
InChI Key: XYMUJRLBPDEBDV-UHFFFAOYSA-N
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Description

2-Methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methylthiophen-2-yl group at position 5 and a methoxy-acetamide moiety at position 2. The oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and planar geometry, which facilitates interactions with biological targets .

Properties

IUPAC Name

2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-6-3-7(17-5-6)9-12-13-10(16-9)11-8(14)4-15-2/h3,5H,4H2,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMUJRLBPDEBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(O2)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to anti-inflammatory or anticancer effects by disrupting specific cellular pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Biological Activity Key Findings Reference
2-Methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide 4-Methylthiophene, methoxy-acetamide Not explicitly reported Structural analogs suggest potential antibacterial/anticancer applications N/A
2-{[5-(4-Acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-arylacetamide 4-Acetamidophenyl, sulfanyl linker Antibacterial (S. aureus) MIC: 63 µg/mL; superior to standard drugs
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Diphenylmethyl, pyrazine Not reported Synthetic focus; regioselective S-alkylation methodology
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-THN)-O-methyl)-oxadiazol-2-yl]thio}acetamide Benzodioxole, tetrahydronaphthyloxy Anticancer (A549, C6 cells), MMP-9 inhibition IC₅₀: <10 µM; comparable to cisplatin; docking confirms MMP-9 affinity
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide 3,4,5-Trimethoxyphenyl Not explicitly reported Trimethoxy groups may enhance solubility and COX-2 inhibition potential
2-Chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide 3-Methylthiophene, chloro-acetamide Not reported Predicted pKa: 9.82; higher reactivity due to chloro group

Key Structural and Pharmacological Insights

Role of the Thiophene Substituent

  • 4-Methylthiophene vs. Phenyl Derivatives : The 4-methylthiophene group in the target compound confers greater lipophilicity compared to phenyl analogs (e.g., 4-acetamidophenyl in ), which may enhance blood-brain barrier penetration. However, phenyl derivatives with electron-withdrawing groups (e.g., acetamido) exhibit stronger antibacterial activity, likely due to improved target binding .
  • 3-Methylthiophene () : The positional isomer (3-methylthiophene) in a related chloro-acetamide derivative shows distinct electronic properties (predicted pKa 9.82), suggesting that substituent placement significantly impacts acidity and reactivity .

Impact of the Acetamide Side Chain

  • Methoxy vs. Chloro Substituents : The methoxy group in the target compound may reduce toxicity compared to chloro-substituted analogs (e.g., ), as chloro groups often increase metabolic instability.

Biological Activity

2-Methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that belongs to the class of oxadiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The initial steps include the formation of the oxadiazole ring through the reaction of appropriate precursors. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance, a study reported that compounds with similar structures exhibited significant cytotoxicity against HeLa and MCF-7 cell lines. The IC50 values for these compounds ranged from 29 μM to higher concentrations depending on structural modifications .

Table 1: Cytotoxic Activity of Related Oxadiazole Compounds

CompoundCell LineIC50 (μM)
3dHeLa29
3cMCF-773
6fA549Significant activity observed
6gC6Significant activity observed

The presence of specific substituents on the oxadiazole ring appears to enhance the lipophilicity and bioactivity of these compounds, potentially leading to improved interactions with biological targets .

The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. Studies have demonstrated that certain oxadiazole derivatives can activate caspase pathways, leading to programmed cell death . The interaction with cellular signaling pathways is crucial for their anticancer activity.

Case Studies

A notable case study involved a series of oxadiazole derivatives synthesized for their potential anticancer properties. These compounds were tested against various cancer cell lines using the MTT assay, which measures cell viability. The results indicated that modifications in the oxadiazole structure significantly influenced their cytotoxic potential .

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